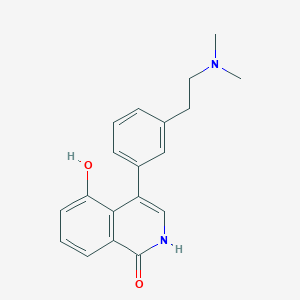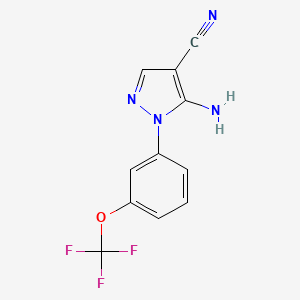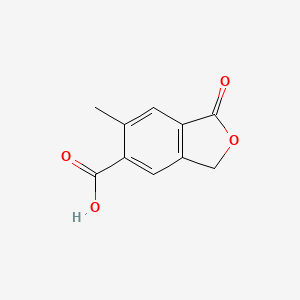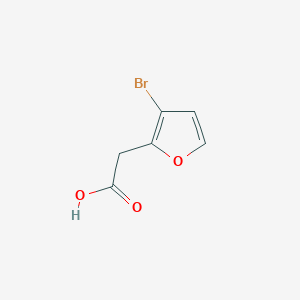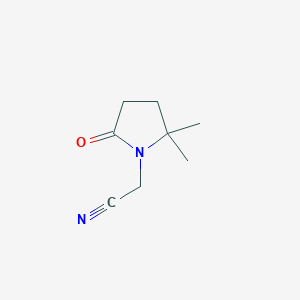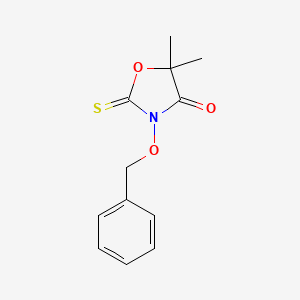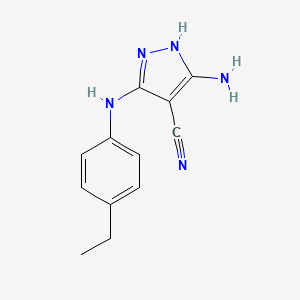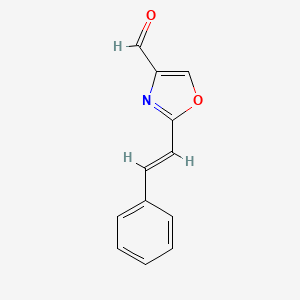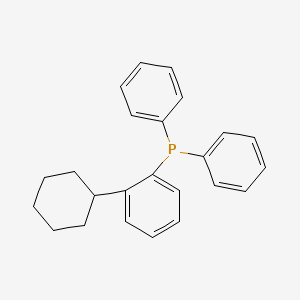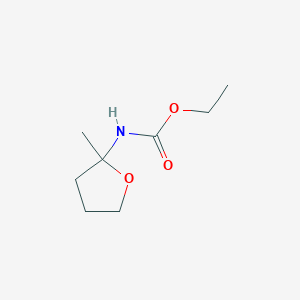
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with ethyl and ethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Substitution Reactions: The ethyl and ethylamino groups can be introduced through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while the ethylamino group can be introduced via nucleophilic substitution using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The ethyl and ethylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
1-Methyl-3-(ethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(propylamino)-1H-pyrrole-2,5-dione: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is unique due to the specific combination of ethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
457959-69-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-ethyl-3-(ethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c1-3-9-6-5-7(11)10(4-2)8(6)12/h5,9H,3-4H2,1-2H3 |
InChI Key |
HFINMUUUZXMTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=O)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
